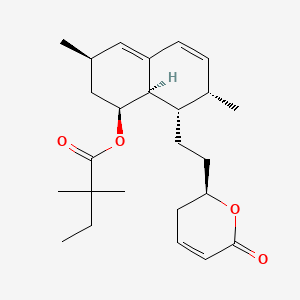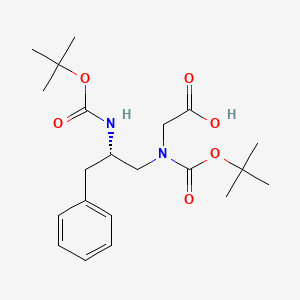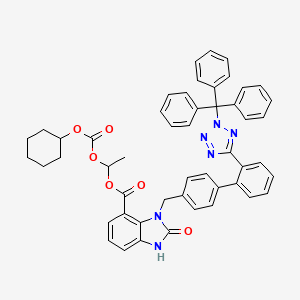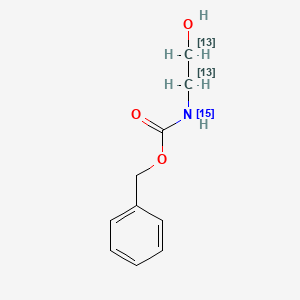![molecular formula C17H18ClNO3 B565408 (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 CAS No. 1216968-24-9](/img/structure/B565408.png)
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4, hereafter referred to as “Compound d4”, is an organic compound with a wide range of applications in the areas of scientific research and laboratory experiments. Compound d4 is a chiral molecule, meaning it has a non-superimposable mirror image, and is used in studies of enantiomers, or molecules with different physical and chemical properties. The compound is also used in the synthesis of other organic molecules.
科学的研究の応用
Compound d4 is used in a variety of scientific research applications. It is used in studies of enantiomers, or molecules with different physical and chemical properties. It is also used in the synthesis of other organic molecules. Compound d4 has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain drugs. Additionally, it has been used in studies of the structure-activity relationships of certain drugs.
作用機序
The mechanism of action of Compound d4 is not well understood. However, it is believed that the compound acts as a chiral catalyst, or a molecule that catalyzes the formation of enantiomers. It is also believed that the compound may act as a chelator, or a molecule that binds to metal ions and helps to stabilize them. Additionally, Compound d4 may act as an inhibitor of certain enzymes, which can affect the biochemical and physiological effects of certain drugs.
Biochemical and Physiological Effects
Compound d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Additionally, Compound d4 has been shown to affect the binding of certain drugs to their target receptors, as well as the activity of certain enzymes. Furthermore, Compound d4 has been shown to have an effect on the excretion of certain drugs.
実験室実験の利点と制限
Compound d4 has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, Compound d4 is highly soluble in a variety of solvents, which makes it easy to use in a variety of reactions. Furthermore, Compound d4 is chiral, meaning it has a non-superimposable mirror image, which makes it useful for studies of enantiomers.
However, Compound d4 also has some limitations for use in laboratory experiments. It is not as effective as other catalysts, and it has a relatively low solubility in water. Additionally, Compound d4 is not as effective as other chelators, and it has a relatively low binding affinity for metal ions. Furthermore, Compound d4 is not as effective as other inhibitors, and it has a relatively low affinity for certain enzymes.
将来の方向性
There are a variety of potential future directions for the use of Compound d4. One potential direction is the development of new synthetic methods for the synthesis of Compound d4. Additionally, further research could be conducted into the mechanism of action of Compound d4, as well as its biochemical and physiological effects. Furthermore, further research could be conducted into the structure-activity relationships of Compound d4, as well as its potential applications in drug development. Finally, research could be conducted into the potential uses of Compound d4 in the synthesis of other organic molecules.
合成法
Compound d4 is synthesized through a process called a Grignard reaction. This reaction involves the combination of an organomagnesium halide and a carbonyl compound, resulting in the formation of an alcohol. Compound d4 is synthesized by combining 4-chlorophenyl-5-methylpyridine-2-methanol and 3,4-dipropyliodine. The reaction is carried out in a solution of dry ether, and a catalytic amount of zinc chloride is added to the reaction mixture. The reaction is then heated for two hours, resulting in the formation of Compound d4.
特性
IUPAC Name |
(4-chloro-2,3,5,6-tetradeuteriophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOJRDBMRXDLL-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CN=C(C3=C2COC(O3)(C)C)C)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




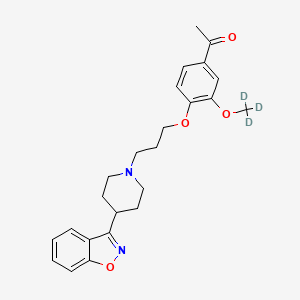
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)


